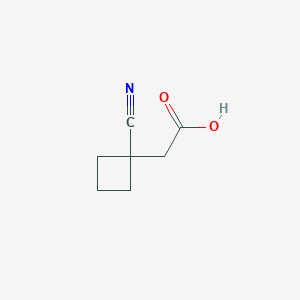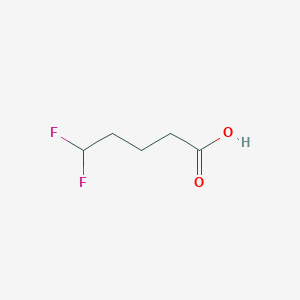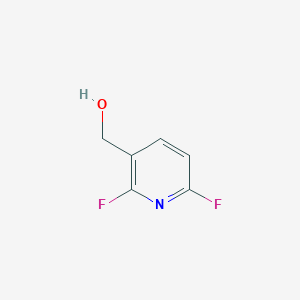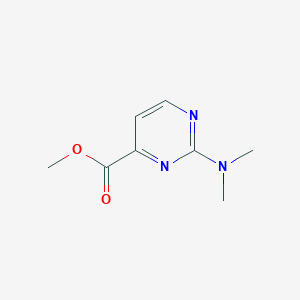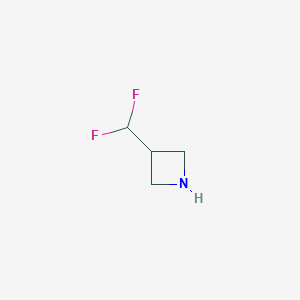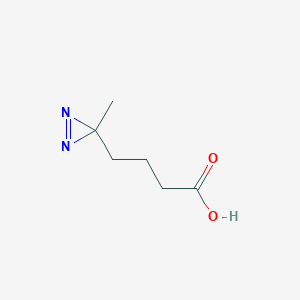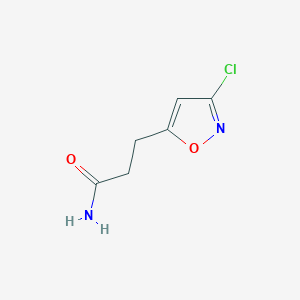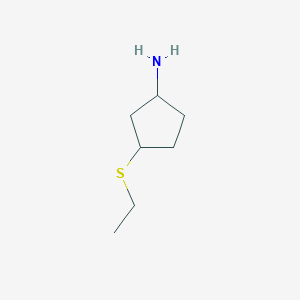
3-(Ethylsulfanyl)cyclopentan-1-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(Ethylsulfanyl)cyclopentan-1-amine consists of a cyclopentane ring with an amine (-NH2) group and an ethylsulfanyl (-SCH2CH3) group attached . The InChI code for the compound is 1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Microencapsulation and Drug Delivery : One application of 3-(Ethylsulfanyl)cyclopentan-1-amine derivatives is in the field of microencapsulation and drug delivery. For example, Yang, Ren, and Xie (2011) utilized a derivative in the microencapsulation of λ-cyhalothrin, highlighting its potential in creating effective drug delivery systems (Yang, Ren, & Xie, 2011).
Catalysis : The compound also plays a role in catalytic processes. Feuerstein, Laurenti, Doucet, and Santelli (2001) demonstrated its use in accelerating the catalytic process of amination of allyl acetates, indicating its significance in synthetic chemistry (Feuerstein, Laurenti, Doucet, & Santelli, 2001).
Synthesis of Cycloalkane Derivatives : Nambu, Fukumoto, Hirota, Ono, and Yakura (2015) explored the efficient synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes using derivatives of 3-(Ethylsulfanyl)cyclopentan-1-amine, demonstrating its utility in organic synthesis (Nambu, Fukumoto, Hirota, Ono, & Yakura, 2015).
Bioconjugation Mechanisms : Nakajima and Ikada (1995) investigated the mechanism of amide formation, a key reaction in bioconjugation, using derivatives of this compound, which is crucial for understanding and optimizing bioconjugation in medical research (Nakajima & Ikada, 1995).
Antimicrobial Applications : Mamedbeyli, Dzhafarov, Kazimova, Mirzoeva, and Iskenderova (2013) showed the potential of aminomethoxy derivatives of 1-(Ethylsulfanyl)alkanes as antimicrobial additives, suggesting its applicability in addressing microbial resistance (Mamedbeyli, Dzhafarov, Kazimova, Mirzoeva, & Iskenderova, 2013).
Catalyst Development for Ketone Reductive Amination : Guo, Tong, Liu, Guo, and Wang (2019) utilized Ru/Nb2O5 catalysts with different Nb2O5 morphologies for the reductive amination of cyclopentanone under mild conditions, indicating its role in catalyst development and reaction optimization (Guo, Tong, Liu, Guo, & Wang, 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
3-ethylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGAXYXFQFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




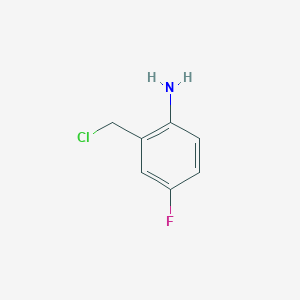
![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)


